molecular formula C10H14ClNO B15310242 5-Phenyloxolan-3-aminehydrochloride

5-Phenyloxolan-3-aminehydrochloride

Cat. No.: B15310242
M. Wt: 199.68 g/mol
InChI Key: DLSGQEBTCMHHFH-UHFFFAOYSA-N
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Description

5-Phenyloxolan-3-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is also known by its IUPAC name, 5-phenyltetrahydrofuran-3-amine hydrochloride . This compound is characterized by the presence of a phenyl group attached to an oxolane ring, which is further substituted with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyloxolan-3-aminehydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Phenyloxolan-3-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyloxolan-3-aminehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-phenyloxolan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyloxolan-2-aminehydrochloride
  • 5-Phenyloxolan-4-aminehydrochloride
  • 5-Phenyloxolan-3-carboxylic acid
  • 5-Phenyloxolan-3-methanol

Uniqueness

5-Phenyloxolan-3-aminehydrochloride is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-phenyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H

InChI Key

DLSGQEBTCMHHFH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=CC=C2)N.Cl

Origin of Product

United States

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